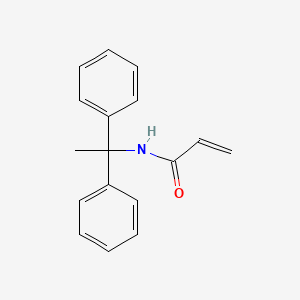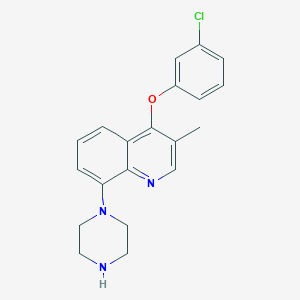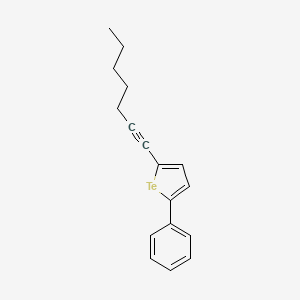
2-(Hept-1-YN-1-YL)-5-phenyltellurophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hept-1-YN-1-YL)-5-phenyltellurophene is a unique organotellurium compound characterized by the presence of a tellurophene ring substituted with a heptynyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-YN-1-YL)-5-phenyltellurophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a bromo-substituted tellurophene with a heptynyl group in the presence of a palladium catalyst and a copper co-catalyst.
Electrophilic Cyclization: The intermediate product from the Sonogashira coupling is subjected to electrophilic cyclization using iodine or other halogenating agents to form the tellurophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hept-1-YN-1-YL)-5-phenyltellurophene can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Telluroxides, tellurones.
Reduction: Tellurides.
Substitution: Substituted tellurophenes with different functional groups.
Aplicaciones Científicas De Investigación
2-(Hept-1-YN-1-YL)-5-phenyltellurophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organotellurium compounds.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Hept-1-YN-1-YL)-5-phenyltellurophene in biological systems is not fully understood. it is believed that the compound interacts with cellular components through its tellurium atom, which can form covalent bonds with thiol groups in proteins and enzymes, potentially disrupting their function . The compound may also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(Hept-1-YN-1-YL)-1,1’-biphenyl: Similar structure but lacks the tellurium atom, resulting in different chemical reactivity and applications.
Benzothiophene Derivatives: Contain sulfur instead of tellurium, leading to different electronic properties and biological activities.
Uniqueness
2-(Hept-1-YN-1-YL)-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur and selenium analogs .
Propiedades
Número CAS |
920977-39-5 |
|---|---|
Fórmula molecular |
C17H18Te |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
2-hept-1-ynyl-5-phenyltellurophene |
InChI |
InChI=1S/C17H18Te/c1-2-3-4-5-9-12-16-13-14-17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13-14H,2-5H2,1H3 |
Clave InChI |
JIGNMMHWEWAMTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CC=C([Te]1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
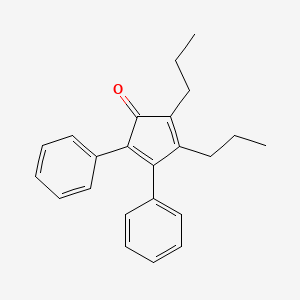
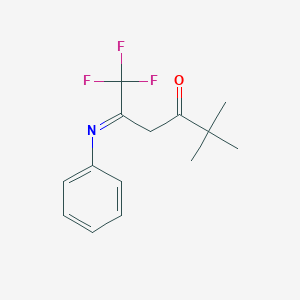
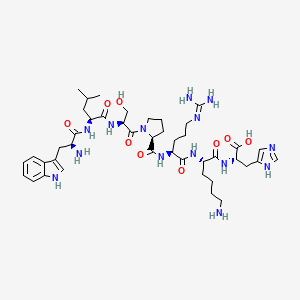
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)
![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
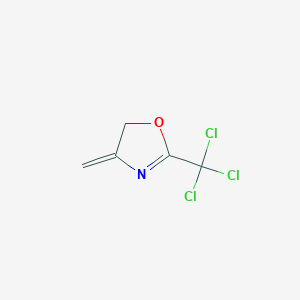
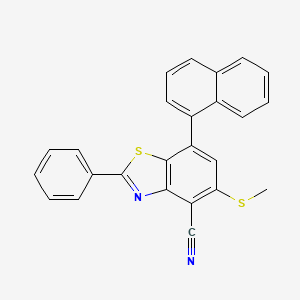
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
